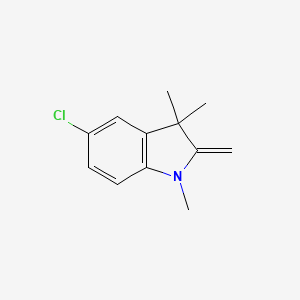
Methyl m-tolyl sulfide
概要
説明
“Methyl m-tolyl sulfide” is also known as “4-(Methylthio)toluene”. It’s an organic compound with the linear formula CH3C6H4SCH3 . It’s typically used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies. For instance, one method involves the reaction of hydrosulfide anion with an alkyl halide . Another method involves the reaction of thiourea with an alkyl halide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a toluene ring with a methylthio group attached. The molecular weight is 138.23 g/mol . The SMILES string representation is CSc1ccc©cc1 .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can be oxidized to form “Methyl p-tolyl sulfoxide” under certain conditions . The oxidation process can be catalyzed by different substances, such as a heteroscorpionate Ru (II)-aqua complex .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a refractive index of 1.573 (lit.) and a density of 1.027 g/mL at 25 °C (lit.) . Its boiling point is 52-54 °C/1 mmHg (lit.) .
科学的研究の応用
Chromatographic Analysis : Methyl p-tolyl sulfide (MTS) is utilized in chromatographic methods for determining certain chemicals. For example, it's used in gas-liquid chromatography for determining peracids in the presence of hydrogen peroxide (Furia et al., 1984). Similarly, it's involved in a high-performance liquid chromatography method for determining peroxyacetic acid in aqueous solutions (Pinkernell et al., 1994).
Organic Synthesis : Methylthiomethyl p-tolyl sulfone, closely related to methyl m-tolyl sulfide, is a valuable reagent in the preparation of various organic compounds. Its utilization spans across the synthesis of S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters (OguraKatsuyuki et al., 1983).
Catalysis in Chemical Reactions : Methyl p-tolyl sulfide has been used in studies related to catalysis. For instance, its oxidation with hydrogen peroxide catalyzed by chiral Schiff base-vanadium complexes has been researched, yielding specific enantiomers of methyl p-tolyl sulfoxide (Głuszyńska et al., 2004).
Application in Enantioselective Processes : Research on enantioselective oxidation of methyl p-tolyl sulfide has been conducted to understand stereochemical aspects in chemical synthesis. This involves the formation of different enantiomers of sulfoxides (Zhao et al., 2003).
Spectroscopy and Theoretical Studies : Studies also include the examination of the internal dynamics of methyl p-tolyl sulfoxide in the gas phase using rotational spectroscopy and theoretical methods. This is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Sun et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVSQDSAZSABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197618 | |
| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4886-77-5 | |
| Record name | 1-Methyl-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, methyl m-tolyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4886-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformation of 3-methylthioanisole change upon excitation to the S1 state, and what are the implications of these changes?
A: The research paper [] investigates the conformational changes of 3-methylthioanisole upon excitation to the S1 (ππ) state using spectroscopic techniques and theoretical calculations. The study reveals distinct conformational dynamics for the trans and cis* isomers of this molecule:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



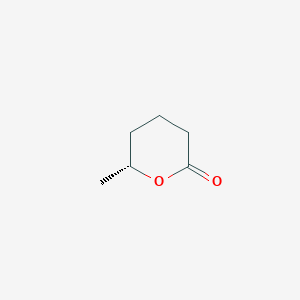
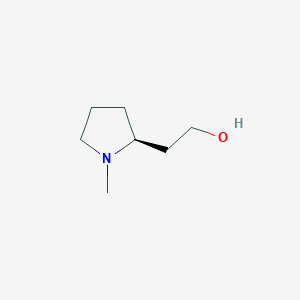
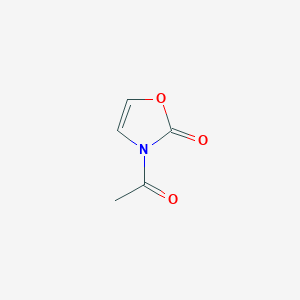
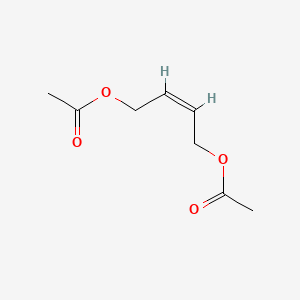


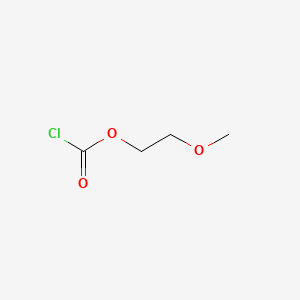
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)

![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
